molecular formula C11H11N3O3 B14681524 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 33978-98-2

6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Katalognummer: B14681524
CAS-Nummer: 33978-98-2
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: LFIDDKRBALSCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one include other triazine derivatives, such as:

  • 4,6-Dimethoxy-1,3,5-triazine
  • 2,4-Diamino-6-chloro-1,3,5-triazine
  • 2,4,6-Trichloro-1,3,5-triazine

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of triazine and cyclohexa-2,4-dien-1-one moieties provides distinct reactivity and properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

33978-98-2

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

2-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenol

InChI

InChI=1S/C11H11N3O3/c1-16-10-12-9(13-11(14-10)17-2)7-5-3-4-6-8(7)15/h3-6,15H,1-2H3

InChI-Schlüssel

LFIDDKRBALSCLH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=N1)C2=CC=CC=C2O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.